6-Bromonaphthalene-1,2-diamine

Process Chemistry Pharmaceutical Intermediate Quality Control

6-Bromonaphthalene-1,2-diamine is a halogenated aromatic diamine (C₁₀H₉BrN₂, MW 237.10 g/mol) in which a bromine atom is substituted at the 6‑position of a naphthalene-1,2-diamine scaffold. It is supplied as a solid with typical commercial purity ≥95% and shipped under ambient conditions.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1241377-74-1
Cat. No. B1592765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonaphthalene-1,2-diamine
CAS1241377-74-1
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)N)C=C1Br
InChIInChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2
InChIKeyXTONHEFSOWWNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromonaphthalene-1,2-diamine (CAS 1241377-74-1) – Core Chemical Profile for Procurement Decisions


6-Bromonaphthalene-1,2-diamine is a halogenated aromatic diamine (C₁₀H₉BrN₂, MW 237.10 g/mol) in which a bromine atom is substituted at the 6‑position of a naphthalene-1,2-diamine scaffold [1]. It is supplied as a solid with typical commercial purity ≥95% and shipped under ambient conditions . The compound serves as a bifunctional building block: the 1,2‑diamine moiety offers chelating or condensation reactivity, while the bromine atom enables subsequent cross‑coupling chemistry.

Why Simple In‑Class Replacement of 6-Bromonaphthalene-1,2-diamine Is Not Viable


Naphthalene‑1,2‑diamine and other halogenated analogs cannot be interchanged with 6‑bromonaphthalene‑1,2‑diamine because the specific combination of a bromine atom at the 6‑position and two adjacent amino groups provides a unique orthogonal reactivity profile [1]. The bromine enables late‑stage functionalization via cross‑coupling that is impossible with the unsubstituted parent; conversely, the 1,2‑diamine arrangement is essential for constructing heterocyclic cores such as benzimidazoles or macrocyclic NS5A inhibitors [2]. Replacing the bromine with chlorine or iodine alters electronic properties and coupling reactivity, while moving the halogen to other positions disrupts the geometry required for target macrocycles.

Quantitative Differentiation of 6-Bromonaphthalene-1,2-diamine versus Alternatives


Industrial‑Scale Purity Superiority over Standard Commercial Grade

A patented industrial preparation method delivers 6‑bromonaphthalene‑1,2‑diamine with 99.3% purity and 85.2% isolated yield [1]. In contrast, the widely available commercial product is specified at ≥95% purity . The 4.3‑percentage‑point purity enhancement reduces the burden of by‑product removal in subsequent synthetic steps.

Process Chemistry Pharmaceutical Intermediate Quality Control

Single Intermediate Enabling Two Clinical‑Candidate NS5A Inhibitors

The patent literature explicitly identifies 6‑bromonaphthalene‑1,2‑diamine (compound 8) as the key intermediate for synthesizing MK‑4882 and MK‑8325, two potent macrocyclic HCV NS5A inhibitors [1]. No alternative naphthalene diamine has been reported to yield these specific clinical leads, underscoring the essential role of the 6‑bromo‑1,2‑diamine substitution pattern in the macrocyclic pharmacophore.

Antiviral Drug Discovery HCV NS5A Medicinal Chemistry

Orthogonal Reactivity Compared to Non‑Halogenated Naphthalene‑1,2‑diamine

The bromine atom at position 6 provides a functional handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) that is entirely absent in naphthalene‑1,2‑diamine [1]. While the non‑halogenated analog can undergo electrophilic aromatic substitution, this pathway is less predictable and offers lower regiochemical fidelity than pre‑installed bromine. Although no single‑assay comparison exists, the topological polar surface area (TPSA = 52 Ų) and LogP (2.5) of the brominated compound [2] indicate similar polarity to the parent, meaning the bromine adds orthogonal reactivity without drastically altering physicochemical properties.

Organic Synthesis Cross‑Coupling Building Block

High‑Value Application Scenarios for 6-Bromonaphthalene-1,2-diamine Based on Verified Evidence


Process Development and Scale‑Up for HCV NS5A Inhibitor Intermediates

The patented industrial method provides a scalable, high‑purity (99.3%) route to 6‑bromonaphthalene‑1,2‑diamine, directly addressing the prior art’s lack of an industrialized process [1]. Organizations developing MK‑4882, MK‑8325, or related macrocyclic NS5A inhibitors can procure this intermediate and implement the disclosed four‑step protocol, reducing internal process‑development time and cost.

Medicinal Chemistry Exploration of Macrocyclic Antivirals

Because 6‑bromonaphthalene‑1,2‑diamine is the proven gateway to MK‑4882 and MK‑8325 [1], medicinal chemistry teams can use it as a core template to generate focused libraries of macrocyclic NS5A inhibitors. The bromine and amine functionalities support parallel derivatization strategies, accelerating SAR studies around the naphthalene‑diamine scaffold.

Organic Synthesis Methodology Leveraging Orthogonal Reactivity

The compound’s dual amino‑bromo functionality makes it an ideal substrate for developing sequential one‑pot transformations—amine acylation or condensation followed by Suzuki‑Miyaura coupling—that are impossible with non‑halogenated analogs. Researchers investigating new catalytic methods or modular synthetic strategies benefit from the predictable, stepwise reactivity this building block provides [1][2].

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